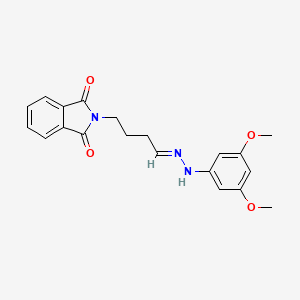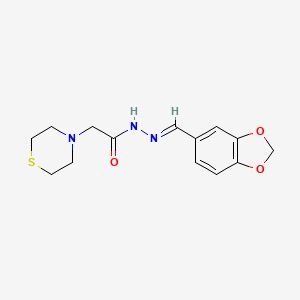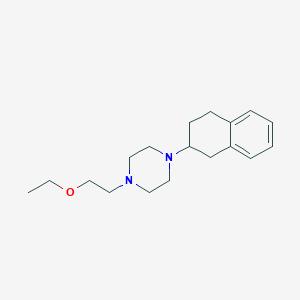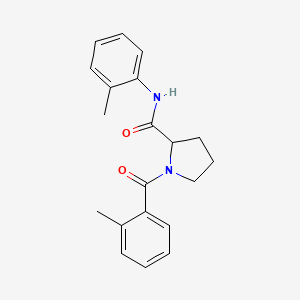
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive properties.
Mecanismo De Acción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone is a potent inhibitor of JAK2, which is a tyrosine kinase that plays a crucial role in the activation of signal transducers and activators of transcription (STATs). JAK2/STAT signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound inhibits the activation of JAK2, which subsequently inhibits the phosphorylation of STATs and the downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, making this compound a potential therapeutic agent for cancer and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. Inflammatory cells, this compound inhibits the production of inflammatory cytokines and chemokines. In animal models, this compound has been shown to reduce the severity of inflammatory diseases and inhibit tumor growth. However, the exact mechanism of this compound's effects on different cell types and tissues is still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone has several advantages for lab experiments. It is a potent and specific inhibitor of JAK2, making it a valuable tool for studying the JAK2/STAT signaling pathway. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in in vivo studies. Additionally, this compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone. One direction is to study the effects of this compound on different cell types and tissues to better understand its mechanism of action. Another direction is to develop more potent and specific inhibitors of JAK2 based on the structure of this compound. Additionally, the use of this compound as a therapeutic agent for cancer and inflammatory diseases should be further explored in clinical trials. Finally, the development of new formulations of this compound with improved solubility and bioavailability may enhance its efficacy in in vivo studies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of this compound, including studying its effects on different cell types and tissues, developing more potent and specific inhibitors of JAK2, and exploring its use as a therapeutic agent for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis method of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone involves the condensation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal with 3,5-dimethoxyaniline hydrazone in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (3,5-dimethoxyphenyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has also been studied for its anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Furthermore, this compound has been used as an immunosuppressive agent in organ transplantation.
Propiedades
IUPAC Name |
2-[(4E)-4-[(3,5-dimethoxyphenyl)hydrazinylidene]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-15-11-14(12-16(13-15)27-2)22-21-9-5-6-10-23-19(24)17-7-3-4-8-18(17)20(23)25/h3-4,7-9,11-13,22H,5-6,10H2,1-2H3/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSYJBZNJJLOU-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NN=CCCCN2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/N=C/CCCN2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-5-{1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6022610.png)


![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
![2-[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6022650.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![1-(2,1,3-benzoxadiazol-4-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6022662.png)

![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)
![6-isobutyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6022688.png)
